An In-Depth Technical Guide to the Physical Characteristics of 4-Ethylamino-1-butanol
An In-Depth Technical Guide to the Physical Characteristics of 4-Ethylamino-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Ethylamino-1-butanol, a key bifunctional molecule with applications in diverse areas of chemical synthesis. The following sections detail its core characteristics, the rigorous experimental methodologies for their validation, and the scientific principles that underpin these analytical choices. This document is designed to be a practical and authoritative resource for laboratory and development settings.
Core Physicochemical Properties
4-Ethylamino-1-butanol, also known as N-Ethylbutanolamine, is a clear, colorless to light yellow liquid at room temperature.[1][2][3] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block in organic synthesis. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C6H15NO | [1][4][5] |
| Molecular Weight | 117.19 g/mol | [1][4][5] |
| CAS Number | 39216-86-9 | [1][2][4] |
| Boiling Point | 86 °C at 7 mmHg | [1][2][6] |
| Density | 0.91 g/cm³ | [1][2][6] |
| Refractive Index (nD) | 1.45 | [1][2][6] |
| Flash Point | 65 °C | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | [1][2][3] |
| Purity (by GC) | Typically ≥97.0% or ≥98.0% | [1][2] |
| Storage Conditions | Room temperature, under inert gas, protected from moisture (hygroscopic) | [1][2] |
Synonyms: N-Ethylbutanolamine, 4-(ethylamino)butan-1-ol.[2][4][7]
Structural and Spectroscopic Characterization
The identity and purity of 4-Ethylamino-1-butanol are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Ethylamino-1-butanol, both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and the placement of functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 4-Ethylamino-1-butanol will exhibit characteristic signals for the ethyl group, the butyl chain, and the protons on the amine and alcohol functionalities. The signal for the hydroxyl proton can often be broad and its chemical shift is dependent on concentration and solvent.[7][8] The addition of D₂O will cause the signals from the -OH and -NH protons to disappear, confirming their presence.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-Ethylamino-1-butanol, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield due to the electronegativity of these heteroatoms.[7][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Ethylamino-1-butanol will display characteristic absorption bands for the O-H and N-H bonds, as well as C-H, C-N, and C-O bonds.
-
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the alcohol.[10]
-
N-H Stretch: A weaker, sharper absorption band for the secondary amine N-H stretch is expected in a similar region, around 3300-3500 cm⁻¹.[10]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the alkyl chains.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and purity assessment. The electron ionization (EI) mass spectrum of 4-Ethylamino-1-butanol will show a molecular ion peak corresponding to its molecular weight (117.19 g/mol ), as well as characteristic fragment ions resulting from the cleavage of the molecule.[4]
Experimental Protocols for Physical Characterization
The following section outlines the step-by-step methodologies for determining the key physical properties of 4-Ethylamino-1-butanol. These protocols are designed to ensure accuracy and reproducibility.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's purity. The Thiele tube method is a common and reliable technique for this determination.[3]
Methodology:
-
A small amount of the 4-Ethylamino-1-butanol sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[3]
-
The apparatus is heated gently and continuously.
-
As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
Measurement of Density
The density of a liquid can be determined accurately using a pycnometer or a hydrometer.[11][12][13]
Methodology (Pycnometer):
-
A clean, dry pycnometer is weighed accurately.
-
The pycnometer is filled with the 4-Ethylamino-1-butanol sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried, and weighed again.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., deionized water).
-
The density of the sample is calculated using the formula: Density = Mass / Volume.[14]
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment. An Abbe refractometer is commonly used for this measurement.[15][16]
Methodology:
-
The prism of the Abbe refractometer is cleaned and calibrated with a standard of known refractive index.
-
A few drops of the 4-Ethylamino-1-butanol sample are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the instrument's set temperature.[15]
-
The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.
-
The control knob is turned to center the dividing line on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a standard method for determining the purity of volatile and semi-volatile compounds. For amines, a deactivated column is often necessary to prevent peak tailing.[17]
Methodology:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
A suitable capillary column (e.g., a polar or base-deactivated column) is installed and conditioned.
-
The instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) are optimized for the separation of 4-Ethylamino-1-butanol from potential impurities.
-
A dilute solution of the sample in a suitable solvent (e.g., methanol or isopropanol) is prepared.
-
A small volume of the prepared sample is injected into the GC.
-
The resulting chromatogram is analyzed, and the purity is calculated based on the relative peak areas.
Determination of Water Content by Karl Fischer Titration
Due to its hygroscopic nature, determining the water content of 4-Ethylamino-1-butanol is crucial. Karl Fischer titration is the gold standard for this analysis.[18][19][20][21]
Methodology:
-
The Karl Fischer titrator is prepared with the appropriate reagents.
-
A known amount of the 4-Ethylamino-1-butanol sample is accurately weighed and introduced into the titration cell containing a suitable solvent (e.g., methanol).[21]
-
The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint of the titration is detected potentiometrically.
-
The water content is calculated based on the volume of titrant consumed. For low water content, coulometric Karl Fischer titration may be more appropriate.[19]
Safety and Handling
4-Ethylamino-1-butanol is classified as a combustible liquid and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat and open flames, and under an inert atmosphere due to its hygroscopic nature.[1]
Conclusion
The physical characteristics of 4-Ethylamino-1-butanol are well-defined and can be reliably determined using standard laboratory techniques. A thorough understanding and application of these methods are essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings. The combination of spectroscopic and classical analytical methods provides a robust framework for its comprehensive characterization.
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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